molecular formula C8H11ClN2S B13190959 5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole

5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole

Cat. No.: B13190959
M. Wt: 202.71 g/mol
InChI Key: GYRUCCYNVDQXDY-UHFFFAOYSA-N
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Description

5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole (CAS Number: 1855726-35-0) is a synthetic organic compound with a molecular formula of C 8 H 11 ClN 2 S and a molecular weight of 202.71 g/mol [ ]. This chemical belongs to the class of 1,2,3-thiadiazoles, which are five-membered heterocyclic rings known for their significant potential in medicinal and agrochemical research due to the presence of sulfur and nitrogen atoms [ ]. The structure features a chloromethyl group attached to a cyclobutyl moiety, making it a valuable and versatile building block for further chemical synthesis and derivatization [ ]. The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in drug discovery. As a class, these compounds are under investigation for a wide spectrum of biological activities. Research into analogous structures has highlighted their promise as core pharmacophores for developing anticancer agents and antiviral therapeutics [ ]. The broader family of thiadiazole derivatives has been shown to act as bioisosteres for pyrimidine bases, a property that can enable interaction with DNA replication processes [ ]. The reactive chloromethyl group in its structure provides a handle for further functionalization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies [ ]. This product is supplied for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

5-[[1-(chloromethyl)cyclobutyl]methyl]thiadiazole

InChI

InChI=1S/C8H11ClN2S/c9-6-8(2-1-3-8)4-7-5-10-11-12-7/h5H,1-4,6H2

InChI Key

GYRUCCYNVDQXDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CN=NS2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole typically involves the reaction of 1-(chloromethyl)cyclobutane with thiadiazole precursors under controlled conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol . The reaction is carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including rigorous testing and validation, are essential to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones .

Scientific Research Applications

5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function .

Comparison with Similar Compounds

Structural and Isomeric Variations

a) Positional Isomerism in Thiadiazoles
  • 5-(1-Adamantyl)-1,2,3-thiadiazole (4) vs. 5-(1-Adamantyl)-1,3,4-thiadiazole (3) :
    highlights that the position of substituents on the thiadiazole ring significantly affects spectroscopic properties. For example, the =CH- proton in 1,2,3-thiadiazole (4) resonates at 8.25 ppm, whereas in 1,3,4-thiadiazole (3), it shifts to 8.87 ppm due to the proximity of two heteroatoms . This electronic difference may influence reactivity and binding interactions in biological systems.
b) Substituent Effects
  • 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (93): This compound () features a dibromophenyl group, which enhances anti-HIV activity.
  • 5-Chloro-3-ethyl-1,2,4-thiadiazole :
    The chlorine atom here is directly attached to the thiadiazole ring (), differing from the target compound’s chlorine on a cyclobutyl side chain. This positional variance may alter electrophilicity and toxicity profiles .
a) Antiviral Activity
  • Compound 94 (1,2,3-thiadiazole derivative) :
    As reported in , this piperidine-based derivative exhibits potent anti-HBV activity (IC50 = 3.59 µg/mL) compared to lamivudine (IC50 = 14.8 µg/mL). Chlorine substitution is critical, with para-substituted derivatives showing higher cytotoxicity than ortho-substituted analogs . The target compound’s cyclobutyl group may modulate selectivity by reducing planarity and improving metabolic stability.
b) Anti-HIV Activity
  • 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (93) :
    Demonstrates activity attributed to halogenated aromatic rings (). The target compound’s aliphatic chlorine and cyclobutyl group may offer distinct mechanisms, such as altered membrane permeability or reduced off-target effects .
a) Spectroscopic Properties
  • The NMR shifts in (8.25 ppm for 1,2,3-thiadiazole vs. 8.87 ppm for 1,3,4-thiadiazole) underscore the importance of isomerism in analytical characterization . The target compound’s 1,2,3-thiadiazole core will likely exhibit distinct spectral signatures compared to 1,3,4 isomers.

Functional Group Modifications

  • In contrast, the target compound’s aliphatic substituents may favor lipophilicity and membrane penetration .

Biological Activity

5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a novel compound belonging to the thiadiazole family, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant research findings associated with this compound.

1. Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C9H12ClN2S
  • Molecular Weight: 201.72 g/mol
  • IUPAC Name: this compound

The synthesis typically involves the reaction of a cyclobutylmethyl halide with thiadiazole derivatives under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like sodium hydroxide facilitating the nucleophilic substitution reaction .

2. Biological Activities

The biological activities of this compound can be categorized into several areas:

2.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains and fungi .

2.2 Anticancer Properties

Thiadiazoles are known for their anticancer potential. A study on related compounds showed that certain thiadiazole derivatives inhibited cell proliferation in various cancer cell lines including SMMC-7721 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutic agents .

2.3 Anti-Tuberculosis Activity

Thiadiazole derivatives have been investigated for their anti-tuberculosis properties. Compounds derived from this scaffold have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets within pathogens or cancer cells:

  • Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Receptor Interaction: The thiadiazole ring may interact with biological receptors or enzymes, modulating their function and leading to various biological effects depending on the target context .

Case Studies and Experimental Data

StudyFindingsReference
Villemagne et al. (2020)Synthesized oxadiazole compounds with anti-tubercular activity; related structures show similar promise for thiadiazoles
Liu Y et al.Evaluated anti-proliferative activities of thiadiazole analogues; some exhibited IC50 values < 20 µM against cancer cell lines
Ruel R et al.Investigated anti-platelet activity; certain thiadiazoles showed significant inhibition of COX enzymes

5. Conclusion

This compound represents a promising compound within the realm of medicinal chemistry due to its diverse biological activities including antimicrobial, anticancer, and anti-tuberculosis effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

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